

1,3-Diazaspiro[4.4]nonane-2,4-dione IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B1294813

[Get Quote](#)

An In-depth Technical Guide to 1,3-Diazaspiro[4.4]nonane-2,4-dione

This technical guide provides a comprehensive overview of **1,3-diazaspiro[4.4]nonane-2,4-dione**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document covers its chemical identity, structural features, physicochemical properties, a representative synthetic protocol, and its relevance in medicinal chemistry.

Chemical Identity and Structure

IUPAC Name: **1,3-diazaspiro[4.4]nonane-2,4-dione**^[1]

Synonyms: The compound is also known by several other names, including 5,5-Tetramethylenehydantoin, 5,5'-Cyclopentanespirohydantoin, and Spiro[cyclopentane-1,5'-hydantoin].^{[1][2]}

Structure: **1,3-Diazaspiro[4.4]nonane-2,4-dione** is a spiro compound, meaning it has two rings connected through a single shared carbon atom. The structure consists of a cyclopentane ring fused to a hydantoin (imidazolidine-2,4-dione) ring at the 5-position.

- Molecular Formula: C₇H₁₀N₂O₂^[3]
- SMILES: C1CCC2(C1)C(=O)NC(=O)N2^[1]
- InChI: InChI=1S/C7H10N2O2/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11)^[1]

Physicochemical and Pharmacokinetic Data

The following table summarizes the key computed and experimental properties of **1,3-diazaspiro[4.4]nonane-2,4-dione**.

Property	Value	Source
Identifiers		
CAS Number	699-51-4	[1] [3]
PubChem CID	94745	[1]
ChEMBL ID	CHEMBL1894076	[1]
Molecular Properties		
Molecular Weight	154.17 g/mol	[1] [3]
Exact Mass	154.074227566 Da	[1]
Computed Properties		
XLogP3-AA	-0.4	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	0	[1]
Topological Polar Surface Area	58.2 Å ²	[1]

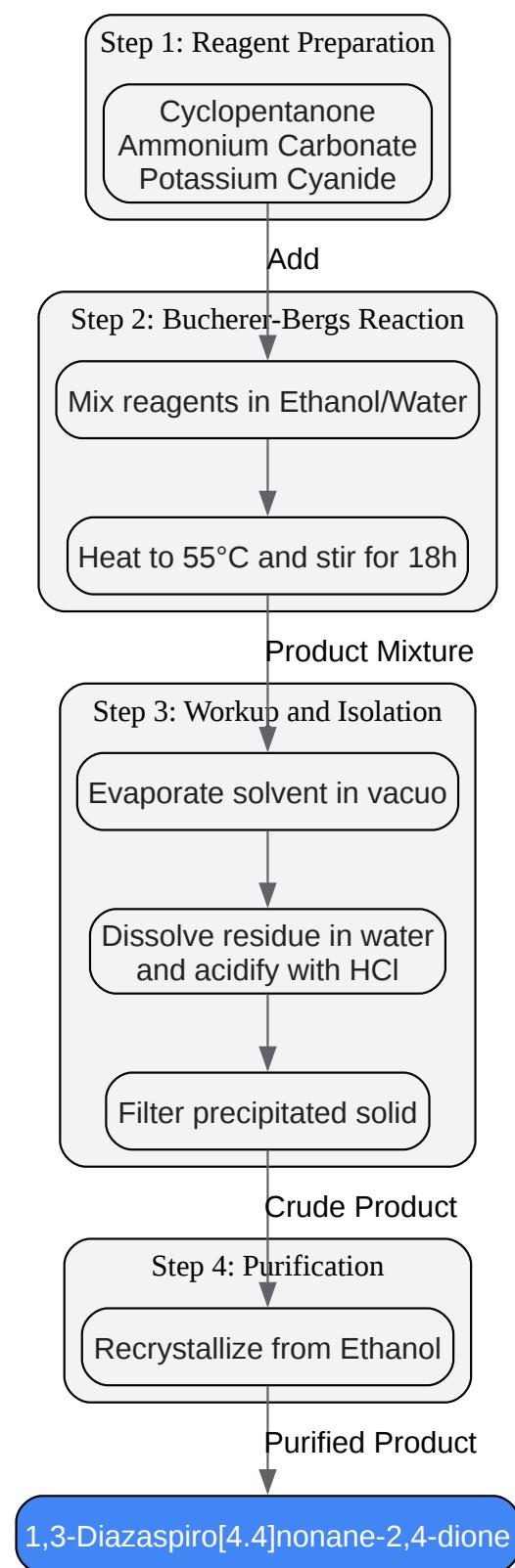
Synthesis of Spirohydantoins: A Representative Protocol

The synthesis of spirohydantoins like **1,3-diazaspiro[4.4]nonane-2,4-dione** is often achieved through the Bucherer-Bergs reaction. This one-pot multicomponent reaction involves a ketone (in this case, cyclopentanone), an ammonium salt (like ammonium carbonate), and a cyanide source (such as potassium cyanide).

Below is a detailed experimental protocol for the synthesis of a structurally related analogue, **7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione**, which illustrates the general methodology.^[4]

Reaction: 3-Ketotetrahydrofuran with Ammonium Carbonate and Potassium Cyanide.^[4]

Materials:


- 3-Ketotetrahydrofuran: 10.0 g
- Ammonium Carbonate: 19.2 g
- Potassium Cyanide: 6.3 g
- Ethanol: 42 ml
- Water: 43 ml (15 ml for KCN solution)
- 2 N Hydrochloric Acid

Procedure:

- A solution of 19.2 g of ammonium carbonate in 42 ml of ethanol and 28 ml of water is added to 10.0 g of 3-ketotetrahydrofuran.^[4]
- The resulting mixture is heated to 55°C.^[4]
- A solution of 6.3 g of potassium cyanide in 15 ml of water is added dropwise to the heated mixture.^[4]
- The reaction mixture is stirred at 55°C for 18 hours.^[4]
- After 18 hours, the mixture is evaporated in vacuo to dryness to obtain a residue.^[4]
- The residue is dissolved in a minimum amount of water, and the solution is acidified with 2 N hydrochloric acid.^[4]
- The product precipitates upon cooling and is collected by filtration. A second crop can be obtained by concentrating the filtrate.^[4]

- The combined product is recrystallized from ethanol to yield the purified 7-Oxa-**1,3-diazaspiro[4.4]nonane-2,4-dione**.^[4]

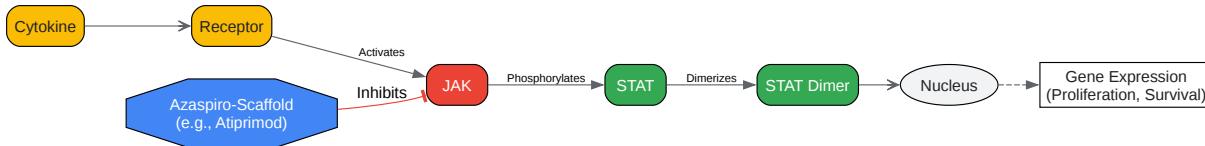
This protocol can be adapted for the synthesis of **1,3-diazaspiro[4.4]nonane-2,4-dione** by substituting 3-ketotetrahydrofuran with cyclopentanone.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1,3-diazaspiro[4.4]nonane-2,4-dione**.

Applications in Drug Discovery and Development

The spirocyclic scaffold is a valuable structural motif in medicinal chemistry due to its unique three-dimensional architecture.^[5] The rigid bicyclic system of azaspiro[4.4]nonane derivatives provides conformational restraint, which is a key feature for designing potent and selective ligands for various biological targets.^[5] This constrained geometry can enhance binding affinity to target proteins and improve metabolic stability.^[5]


Derivatives of the 2-azaspiro[4.4]nonane-1,3-dione scaffold, which is structurally similar to the title compound, have shown a range of biological activities, including anticonvulsant properties.^{[6][7]} The introduction of a spirocyclic moiety can increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often associated with improved clinical success rates for drug candidates.^[5]

While specific biological activities for **1,3-diazaspiro[4.4]nonane-2,4-dione** are not extensively detailed in the provided results, related spiro-compounds have been investigated as:

- Anticonvulsants: N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been synthesized and tested for their anticonvulsant activity.^[6]
- Anti-inflammatory and Anticancer Agents: A related azaspiroalkane scaffold is found in the drug candidate Atiprimod, which has demonstrated anti-inflammatory and anticancer properties by inhibiting key signaling pathways.^[5]

Potential Signaling Pathway Interactions

Although direct pathway analysis for **1,3-diazaspiro[4.4]nonane-2,4-dione** is not available, the mechanism of the related compound Atiprimod offers insight into potential targets for this class of molecules. Atiprimod has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.^[5] These pathways are crucial in cell proliferation, differentiation, and survival, and their dysregulation is implicated in cancer and inflammatory diseases.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the JAK/STAT signaling pathway by spiro-compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Diazaspiro(4.4)nonane-2,4-dione | C7H10N2O2 | CID 94745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. scbt.com [scbt.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-azaspiro[4.4]nonane-1,3-dione | 1124-95-4 | BAA12495 [biosynth.com]
- To cite this document: BenchChem. [1,3-Diazaspiro[4.4]nonane-2,4-dione IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294813#1-3-diazaspiro-4-4-nonane-2-4-dione-iupac-name-and-structure\]](https://www.benchchem.com/product/b1294813#1-3-diazaspiro-4-4-nonane-2-4-dione-iupac-name-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com